What are the chemical properties of 1-Hexanol-d5?
What are the chemical properties of 1-Hexanol-d5?
An In-depth Technical Guide to 1-Hexanol-d5
Introduction
1-Hexanol-d5 is the deuterium-labeled form of 1-Hexanol, a six-carbon primary alcohol.[1] In this isotopologue, five hydrogen atoms on the hexyl chain have been replaced with deuterium, a stable, heavy isotope of hydrogen. This substitution imparts unique chemical and physical properties that make 1-Hexanol-d5 an invaluable tool for researchers, particularly in the fields of drug development, metabolic studies, and analytical chemistry. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 1-Hexanol-d5, tailored for professionals in research and drug development.
Physicochemical Properties
The primary difference between 1-Hexanol and 1-Hexanol-d5 is its molecular weight, due to the presence of five deuterium atoms. While many physical properties are not significantly altered by this substitution, the change in mass is fundamental to its applications. The properties of standard 1-Hexanol are often used as a close approximation.
| Property | Value | Reference |
| Chemical Formula | C₆H₉D₅O | |
| Molecular Weight | 107.21 g/mol | Calculated |
| CAS Number | 64118-18-9 | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | ~157 °C | [3][4] |
| Melting Point | ~ -45 °C to -52 °C | [3][4] |
| Density | ~0.814 - 0.82 g/cm³ at 25 °C | [3] |
| Solubility in Water | 5.9 g/L (at 20 °C) | [3] |
| Miscibility | Miscible with diethyl ether, ethanol | [3][5] |
Chemical Reactivity and Isotope Effects
The chemical behavior of 1-Hexanol-d5 is governed by the hydroxyl (-OH) functional group, which is characteristic of primary alcohols.[6] However, the presence of deuterium atoms introduces a significant phenomenon known as the Kinetic Isotope Effect (KIE) .
Standard Alcoholic Reactivity
Like its non-deuterated counterpart, 1-Hexanol-d5 can undergo typical reactions of primary alcohols:
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Oxidation: Can be oxidized to hexanal and subsequently to hexanoic acid.
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Esterification: Reacts with carboxylic acids to form esters.
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Dehydration: Can be dehydrated to form hexene.
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Substitution: The hydroxyl group can be replaced by halides.[6]
The hydroxyl group's hydrogen is acidic and can be easily substituted or undergo rapid exchange with deuterium in the presence of D₂O, a reaction catalyzed by acid or base.[6]
Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. This is the primary kinetic isotope effect. For 1-Hexanol-d5, this effect is most pronounced in oxidation reactions where a hydrogen (or deuterium) is abstracted from the carbon chain. This property is exploited to enhance the metabolic stability of drugs, as metabolic oxidation by enzymes like Cytochrome P450 can be slowed down.[7]
Caption: Kinetic Isotope Effect in alcohol oxidation.
Experimental Protocols and Methodologies
Synthesis via Catalytic H/D Exchange
A common method for preparing deuterated alcohols is through a catalyzed hydrogen-deuterium exchange reaction. Iridium-based catalysts are particularly effective for the α-selective deuteration of alcohols using D₂O as the deuterium source.[7]
General Protocol:
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Reactant Mixture: The alcohol (1-Hexanol), an iridium catalyst (e.g., Ir-1 bipyridonate complex), and a base (if required) are combined in a suitable solvent.
-
Deuterium Source: Deuterium oxide (D₂O) is added to the mixture as the primary source of deuterium.
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Reaction Conditions: The mixture is heated under an inert atmosphere for a specified period to facilitate the H/D exchange.
-
Purification: Following the reaction, the product (1-Hexanol-d5) is isolated and purified, typically using column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 4. 1-Hexanol | 111-27-3 [chemicalbook.com]
- 5. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
